2-(4-ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

Catalog No.
S6737318
CAS No.
2640866-44-8
M.F
C20H22N6O2
M. Wt
378.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyrid...

CAS Number

2640866-44-8

Product Name

2-(4-ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

IUPAC Name

(4-ethoxyphenyl)-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C20H22N6O2/c1-2-28-17-5-3-14(4-6-17)20(27)25-11-15-9-24(10-16(15)12-25)19-8-7-18-22-21-13-26(18)23-19/h3-8,13,15-16H,2,9-12H2,1H3

InChI Key

QNAZQAFYSWHKGP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4

The exact mass of the compound 2-(4-ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is 378.18042397 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(4-ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound characterized by its molecular formula C20H22N6O2C_{20}H_{22}N_{6}O_{2} and a molecular weight of approximately 378.4 g/mol. This compound is notable for its intricate structure, which includes a triazole ring fused with a pyridazine and an octahydropyrrole moiety. The compound's unique configuration contributes to its potential biological activity and applicability in medicinal chemistry.

The chemical reactivity of 2-(4-ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole can be explored through various synthetic pathways that typically involve nucleophilic substitutions and cyclization reactions. The presence of the triazole and pyridazine rings suggests potential for reactions such as:

  • Nucleophilic addition: The carbonyl group in the ethoxybenzoyl moiety can undergo nucleophilic attack.
  • Cyclization reactions: The octahydropyrrole structure may participate in cyclization under acidic or basic conditions to form more complex derivatives.

These reactions are crucial for modifying the compound to enhance its biological properties or to create derivatives for further study.

  • Antimicrobial properties: Many triazole-containing compounds demonstrate antifungal and antibacterial effects.
  • Anticancer activity: The unique arrangement of nitrogen-containing heterocycles in similar compounds has been linked to inhibition of cancer cell proliferation.
  • Anti-inflammatory effects: Certain derivatives have shown promise in reducing inflammation through various mechanisms.

Further empirical studies would be necessary to elucidate the specific biological effects of this compound.

The synthesis of 2-(4-ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole typically involves several steps:

  • Formation of the triazole ring: This can be achieved through cycloaddition reactions involving hydrazines and appropriate carbonyl compounds.
  • Synthesis of the octahydropyrrole structure: This may involve cyclization reactions starting from suitable amines or amino acids.
  • Coupling reactions: Finally, coupling the triazole with the octahydropyrrole can be accomplished via standard peptide coupling techniques or other cross-coupling methods.

The exact conditions and reagents would depend on the specific synthetic route chosen.

The potential applications of 2-(4-ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole span various fields:

  • Medicinal Chemistry: Due to its complex structure and potential biological activities, it could serve as a lead compound for drug development.
  • Material Science: The unique properties of nitrogen-rich heterocycles may allow for applications in organic electronics or photonic materials.
  • Biological Research: It could be used as a tool compound in studies aimed at understanding specific biological pathways or mechanisms.

Interaction studies involving 2-(4-ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole would focus on its binding affinities with various biological targets. This could include:

  • Enzyme inhibition assays: To determine if the compound acts as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor binding studies: To assess interactions with cellular receptors that may mediate therapeutic effects.

These studies are essential for understanding the mechanism of action and therapeutic potential of the compound.

Several compounds share structural similarities with 2-(4-ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
1-(4-Ethoxybenzoyl)-4-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}piperaContains a piperazine ringExhibits distinct pharmacological profiles
N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)Inhibitor of Raf kinaseFocused on cancer therapy
5-Amino-[1,2,4]triazolo derivativesKnown for anti-inflammatory propertiesVariability in substituents leads to diverse activities

The uniqueness of 2-(4-ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole lies in its specific combination of heterocycles and functional groups that may confer distinct biological activities not present in other similar compounds. Further research is needed to fully characterize its potential compared to these analogs.

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Exact Mass

378.18042397 g/mol

Monoisotopic Mass

378.18042397 g/mol

Heavy Atom Count

28

Dates

Last modified: 11-23-2023

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